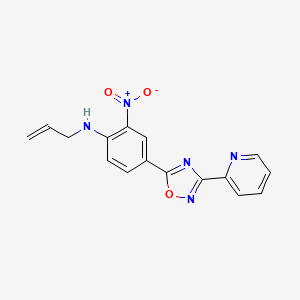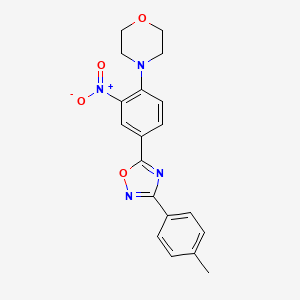
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as NBD-556, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes and signaling pathways. Its fluorescent properties may be attributed to its ability to undergo photo-induced electron transfer.
Biochemical and Physiological Effects:
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to be non-toxic to cells at low concentrations. However, further studies are needed to determine its toxicity at higher concentrations and in different animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its versatility. It can be used in various applications, including medicinal chemistry, materials science, and bioimaging. Its fluorescent properties make it a useful tool for the visualization of cells and tissues. However, one limitation of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its cost. It is a relatively expensive compound, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One area of interest is its potential as a photosensitizer for photodynamic therapy. Another area of interest is its use in the development of new materials with enhanced mechanical properties. Additionally, further studies are needed to determine its toxicity and efficacy in different animal models. Overall, 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a promising compound with potential applications in various fields, and further research is warranted to explore its full potential.
Synthesemethoden
The synthesis of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 4-bromo-2-nitrophenol with p-tolyl hydrazine to form 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. The synthesis of 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and bioimaging. In medicinal chemistry, 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to possess anti-inflammatory and anti-cancer properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In materials science, 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been incorporated into polymers to enhance their mechanical properties. In bioimaging, 4-(2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used as a fluorescent dye for the visualization of cells and tissues.
Eigenschaften
IUPAC Name |
4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-2-4-14(5-3-13)18-20-19(27-21-18)15-6-7-16(17(12-15)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVECWHWFPJXHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

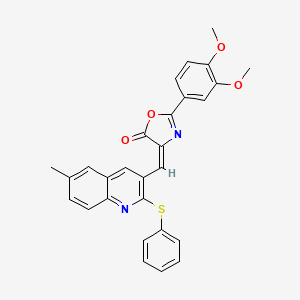
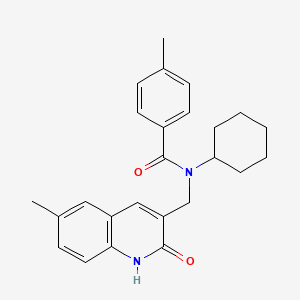
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)


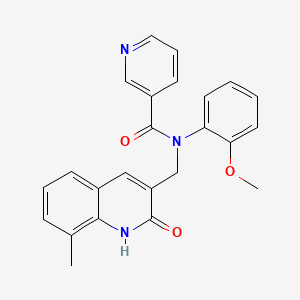
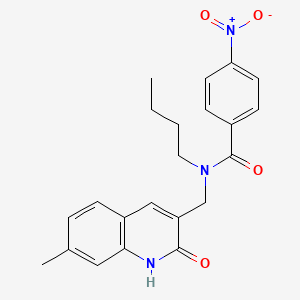
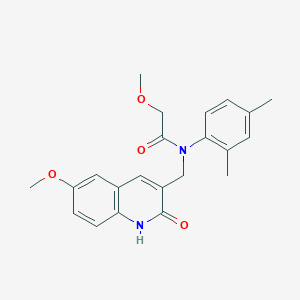

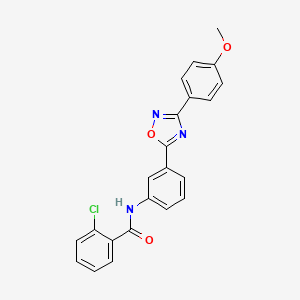

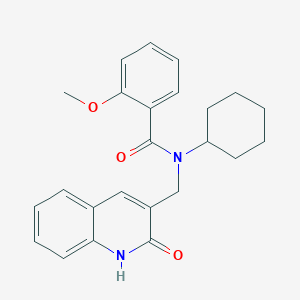
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)
